molecular formula C22H14ClF3N2O2S B11329002 7-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide

7-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide

Cat. No.: B11329002
M. Wt: 462.9 g/mol
InChI Key: NQIIJEKIANZGOO-UHFFFAOYSA-N
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Description

7-CHLORO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a thiazole ring, and a benzoxepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include thiourea, trifluoromethyl iodide, and various chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-CHLORO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties .

Mechanism of Action

The mechanism of action of 7-CHLORO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and benzoxepine derivatives, such as:

  • 7-CHLORO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE
  • N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenoxyformohydrazide
  • 2-trifluoromethylindoles .

Uniqueness

What sets 7-CHLORO-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazole and benzoxepine rings contribute to its bioactivity and potential therapeutic applications .

Properties

Molecular Formula

C22H14ClF3N2O2S

Molecular Weight

462.9 g/mol

IUPAC Name

7-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C22H14ClF3N2O2S/c23-17-4-5-19-15(11-17)10-14(6-7-30-19)20(29)28-21-27-12-18(31-21)9-13-2-1-3-16(8-13)22(24,25)26/h1-8,10-12H,9H2,(H,27,28,29)

InChI Key

NQIIJEKIANZGOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC=C3

Origin of Product

United States

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